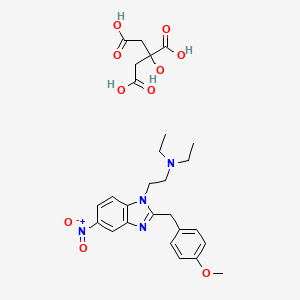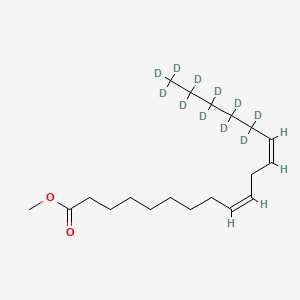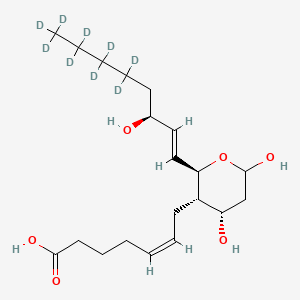
Thromboxane B2-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thromboxane B2-d9 is a chemically stable, biologically inactive metabolite of thromboxane A2. Thromboxane A2 is a potent stimulator of vascular and bronchial smooth muscle contraction and irreversible platelet aggregation. This compound is often used as an internal standard in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify thromboxane B2 levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thromboxane B2-d9 is synthesized through the non-enzymatic hydrolysis of thromboxane A2. The synthesis involves the incorporation of deuterium atoms into the thromboxane B2 molecule, resulting in the deuterated form, this compound. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of thromboxane A2 followed by its hydrolysis to thromboxane B2. The deuterium labeling is achieved through the use of deuterated precursors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thromboxane B2-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its quantification and analysis in biological samples .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups in the molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are analyzed to understand its metabolic pathways and biological roles .
Scientific Research Applications
Thromboxane B2-d9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Quantification of Thromboxane B2: Used as an internal standard in GC-MS and LC-MS to accurately measure thromboxane B2 levels in biological samples
Platelet Activation Studies: Helps in understanding the role of thromboxane A2 in platelet activation and aggregation.
Pharmacological Research: Used to study the effects of various drugs on thromboxane A2 synthesis and metabolism.
Biomarker for Disease: Serves as a biomarker for various cardiovascular diseases, including ischemic stroke and myocardial infarction.
Mechanism of Action
Thromboxane B2-d9 itself is biologically inactive, but it serves as a stable indicator of thromboxane A2 activity. Thromboxane A2 acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet aggregation and smooth muscle contraction. The molecular targets include thromboxane receptors on platelets and vascular smooth muscle cells, leading to the activation of various signaling pathways involved in hemostasis and thrombosis .
Comparison with Similar Compounds
Thromboxane B2: The non-deuterated form, which is also a stable metabolite of thromboxane A2.
11-dehydro-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for platelet activation.
2,3-dinor-thromboxane B2: A further metabolite, reflecting systemic thromboxane A2 secretion.
Uniqueness: Thromboxane B2-d9 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. This isotopic labeling provides higher accuracy and precision in analytical measurements compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C20H34O6 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
XNRNNGPBEPRNAR-DFRAMZSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


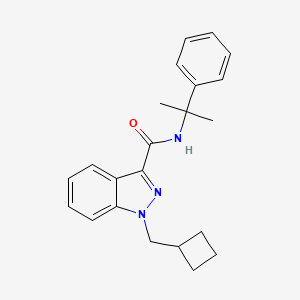
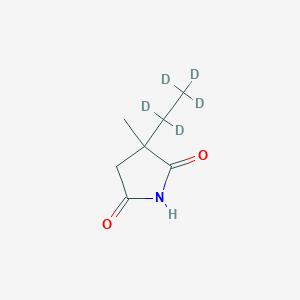
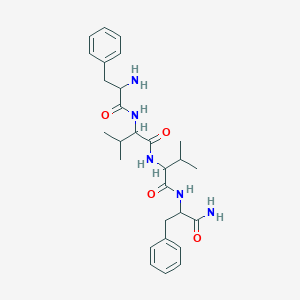
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
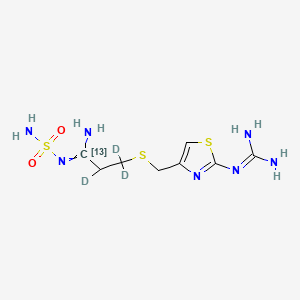
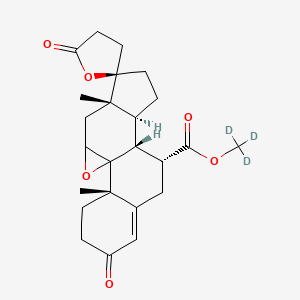
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)
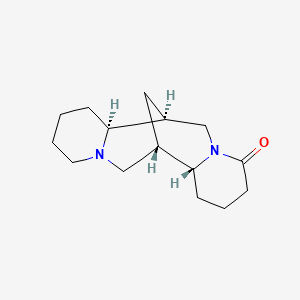
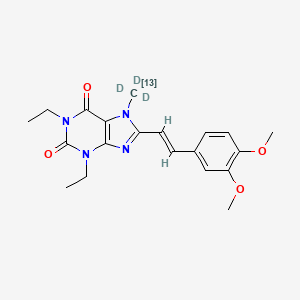
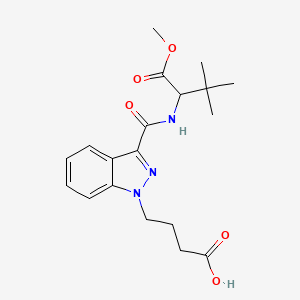
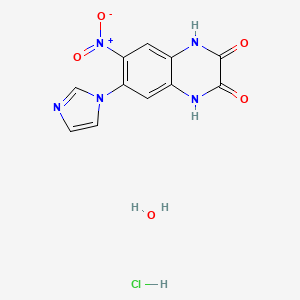
![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)
